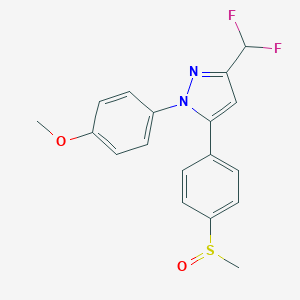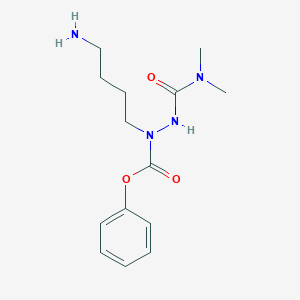
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester, also known as DMAPA-lysine ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have several potential applications in the field of biomedical research.
Wirkmechanismus
The mechanism of action of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester involves the formation of stable complexes with DNA, RNA, and proteins. These complexes can penetrate cell membranes and deliver the desired molecules into the cells. The positively charged amino groups of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester interact with the negatively charged phosphate groups of DNA and RNA, resulting in the formation of stable complexes.
Biochemische Und Physiologische Effekte
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester has been found to have minimal toxicity and is biodegradable. It has been shown to have high transfection efficiency in various cell lines. The complexes formed by N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester have been found to be stable and can protect the delivered molecules from degradation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in lab experiments is its ability to form stable complexes with DNA, RNA, and proteins. It has been found to have high transfection efficiency and minimal toxicity, making it a suitable tool for gene therapy and drug delivery. However, the use of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester is limited by its stability in vivo, and further research is needed to optimize its performance in vivo.
Zukünftige Richtungen
The potential applications of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in the field of biomedical research are vast. Further research is needed to optimize its performance in vivo and to explore its potential in targeted drug delivery and gene therapy. The development of new synthesis methods and the optimization of existing methods can lead to the production of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester with higher purity and yield. The use of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester in combination with other delivery systems can also lead to the development of new and more effective drug delivery systems.
Synthesemethoden
The synthesis of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester involves the reaction of N(alpha)-Fmoc-L-lysine with N,N-dimethylcarbamoyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane, and the resulting product is purified by column chromatography. This method has been optimized to yield high purity and high yield of N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester.
Wissenschaftliche Forschungsanwendungen
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester has been found to have potential applications in the field of biomedical research. It has been used as a tool to deliver drugs and other molecules into cells. N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester ester can form stable complexes with DNA, RNA, and proteins, which can be used for gene therapy and drug delivery. It has also been used as a linker in the synthesis of peptide conjugates, which can be used for targeted drug delivery.
Eigenschaften
CAS-Nummer |
142181-99-5 |
|---|---|
Produktname |
N(alpha)-(N,N-Dimethylcarbamoyl)alpha-azalysine phenyl ester |
Molekularformel |
C14H22N4O3 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
phenyl N-(4-aminobutyl)-N-(dimethylcarbamoylamino)carbamate |
InChI |
InChI=1S/C14H22N4O3/c1-17(2)13(19)16-18(11-7-6-10-15)14(20)21-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11,15H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
IWDCXKZHWTWLEE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=CC=C1 |
Kanonische SMILES |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=CC=C1 |
Andere CAS-Nummern |
142181-99-5 |
Synonyme |
N(alpha)-(N,N-dimethylcarbamoyl)alpha-azalysine phenyl ester NNDCALP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



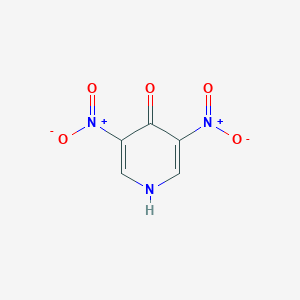
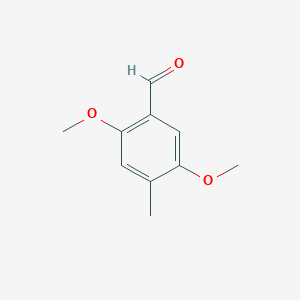
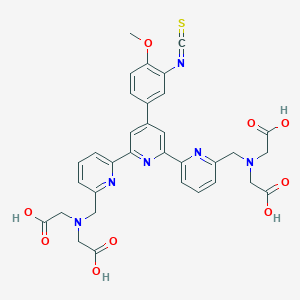
![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B127977.png)
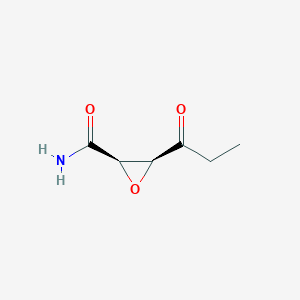
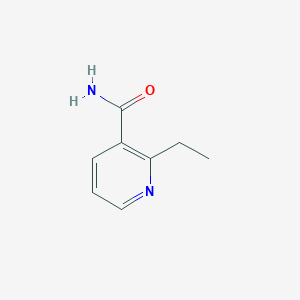
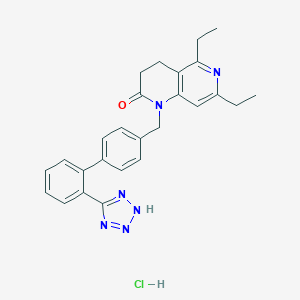
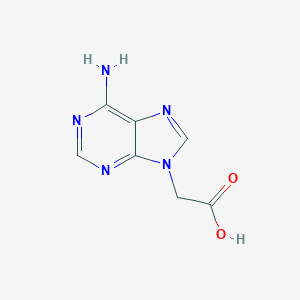
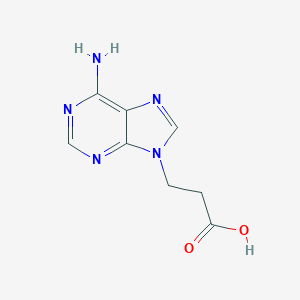
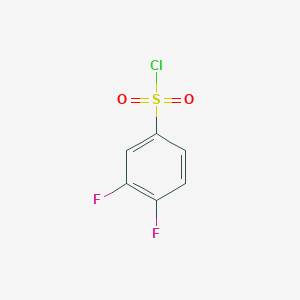
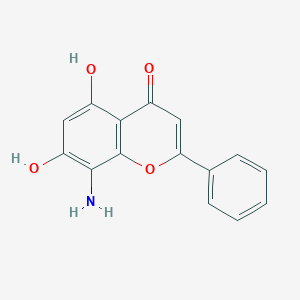
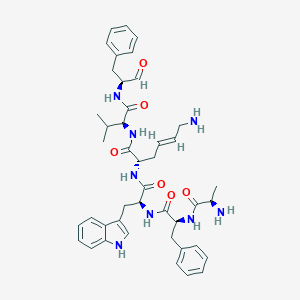
![Mono[2-(carboxymethyl)hexyl] Phthalate](/img/structure/B128017.png)
